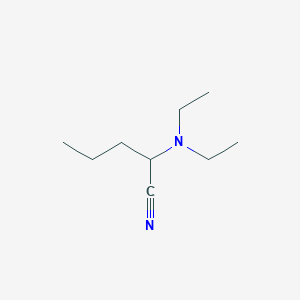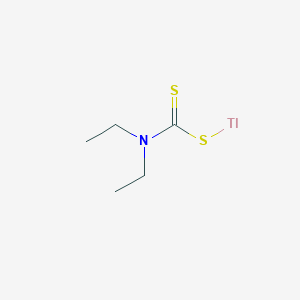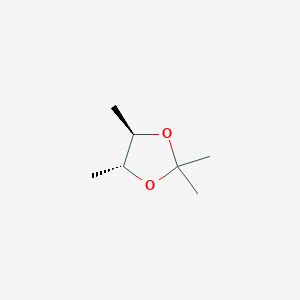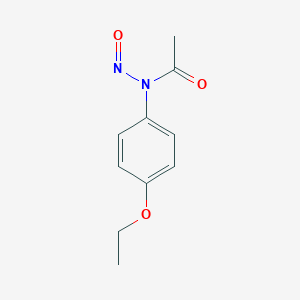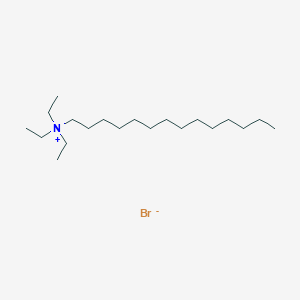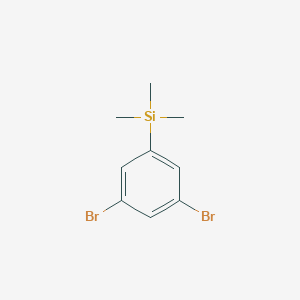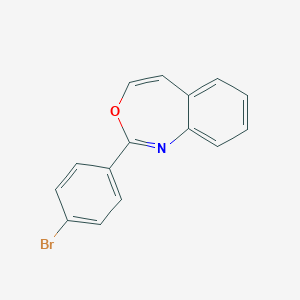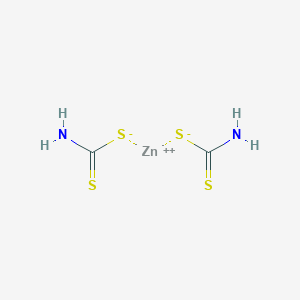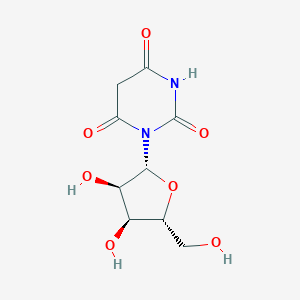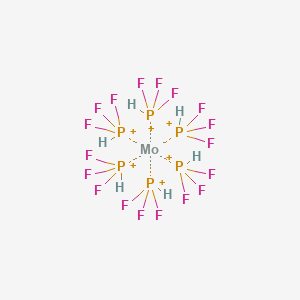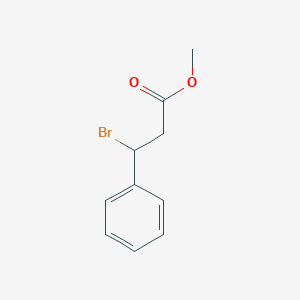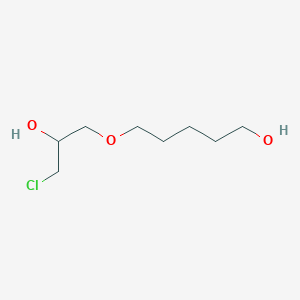
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is a chemical compound that features a chlorohydrin functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a pentanol backbone with a 3-chloro-2-hydroxypropoxy substituent, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of surfactants and polymeric materials.
作用機序
The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
類似化合物との比較
Similar Compounds
5-Chloro-2-(3-chloro-2-hydroxypropoxy)-benzhydrylamine: A related compound with similar functional groups but different structural features.
4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide: Another compound used in the synthesis of β-blockers.
Uniqueness
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and functional properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
CAS番号 |
18485-61-5 |
|---|---|
分子式 |
C8H17ClO3 |
分子量 |
196.67 g/mol |
IUPAC名 |
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |
InChI |
InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |
InChIキー |
JVFCDENSTURUFN-UHFFFAOYSA-N |
SMILES |
C(CCO)CCOCC(CCl)O |
正規SMILES |
C(CCO)CCOCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


